molecular formula C14H16N4O3 B2715082 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide CAS No. 2034574-26-8

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide

Cat. No.: B2715082
CAS No.: 2034574-26-8
M. Wt: 288.307
InChI Key: HCWXVJFLZPZABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the formation of amides and esters. It is a versatile reagent used in various chemical reactions due to its ability to activate carboxylic acids.

Mechanism of Action

Target of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide is an organic triazine derivative commonly used for activation of carboxylic acids . The primary targets of this compound are carboxylic acids, particularly for amide synthesis .

Mode of Action

The mode of action of this compound involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving carboxylic acids and their derivatives. The compound activates carboxylic acids, enabling them to participate in reactions such as amide coupling, one of the most common reactions in organic chemistry .

Pharmacokinetics

The compound is typically used in the chloride form, suggesting that it may be soluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The result of the action of this compound is the formation of carboxylic acid derivatives, such as amides, esters, and anhydrides . These derivatives are formed through the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is typically used in tetrahydrofuran, a polar aprotic solvent . This suggests that the solvent environment can impact the compound’s action, efficacy, and stability. Additionally, the by-product of the reaction with the compound is highly water soluble and can be easily removed from the main reaction product , indicating that the presence of water can also influence the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction proceeds under mild conditions and results in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The by-products are usually removed through standard purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like THF, methanol, ethanol, or isopropyl alcohol. Mild reaction conditions, such as room temperature or slightly elevated temperatures, are often sufficient .

Major Products Formed

The major products formed from these reactions are amides and esters, which are valuable intermediates in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in activating carboxylic acids. Its ability to form stable intermediates and facilitate various chemical reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-6-4-5-7-10(9)12(19)15-8-11-16-13(20-2)18-14(17-11)21-3/h4-7H,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXVJFLZPZABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.